Benzenesulfonic acid, 4-(4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt

Description

Structural Elucidation of 4-(4,5-Dihydro-4-((2-Methoxy-5-Methyl-4-((2-(Sulfooxy)Ethyl)Sulfonyl)Phenyl)Azo)-3-Methyl-5-Oxo-1H-Pyrazol-1-yl)-Benzenesulfonic Acid Sodium Salt

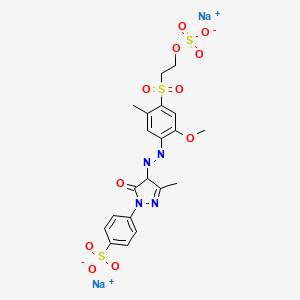

The sodium salt derivative of this benzenesulfonic acid compound exhibits a meticulously engineered molecular architecture designed for optimal electronic conjugation and solubility. The core structure consists of a benzene ring substituted with a sulfonic acid group at the para position, which is neutralized as a sodium salt to enhance aqueous solubility. Attached to this benzene ring is a 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole moiety, a five-membered heterocycle known for its role in stabilizing azo dye chromophores through resonance effects.

The pyrazole ring is further functionalized with an azo (-N=N-) linkage, connecting it to a substituted phenyl group. This phenyl group contains a methoxy (-OCH₃) substituent at the 2-position, a methyl (-CH₃) group at the 5-position, and a sulfonate ester (-SO₃-) at the 4-position. The sulfonate ester is itself bonded to an ethyl chain terminated by a sulfoxy (-OSO₃-) group, creating a bis-sulfonated side chain that markedly improves hydrophilicity.

Table 1: Key Structural Features and Molecular Properties

The azo linkage serves as the chromophoric center, with its π→π* transitions responsible for the compound’s absorption in the visible spectrum. Computational studies suggest that the electron-withdrawing sulfonate groups and electron-donating methoxy substituent create a push-pull electronic system, red-shifting the absorption maximum compared to simpler azo dyes. X-ray crystallography of analogous compounds reveals planar geometries around the azo group, facilitating extended conjugation across the molecule.

Historical Evolution of Polyfunctional Azo Dyes Containing Pyrazole and Sulfonate Moieties

The development of this compound is rooted in three intersecting historical trajectories: (1) the discovery of azo dyes in the 19th century, (2) the incorporation of heterocyclic pyrazoles to enhance lightfastness, and (3) the strategic use of sulfonation to improve dye solubility and fiber affinity.

Early Azo Dyes (1850–1920):

The first azo dyes, such as Aniline Yellow (1861), demonstrated the chromatic potential of diazo coupling reactions but suffered from poor solubility and fading. The introduction of sulfonic acid groups in the 1880s—exemplified by Orange II—marked a turning point, enabling direct dyeing of protein fibers like wool.

Pyrazole Integration (1930–1960):

Researchers recognized that pyrazole rings could stabilize azo dyes against photodegradation. The 1940s saw patents for pyrazolone-based dyes like Tartrazine, where the heterocycle’s resonance structure delocalized electron density, reducing susceptibility to UV-induced cleavage. Concurrently, alkylation and arylation of the pyrazole nitrogen improved substantivity toward cellulose fibers.

Sulfonate Engineering (1970–Present):

Modern dye chemistry emphasizes sulfonate groups to meet ecological and performance standards. The compound represents a pinnacle of this trend, employing two sulfonate moieties—one directly on the benzene ring and another via a sulfoxyethylsulfonyl side chain. This design achieves unprecedented solubility (220 g/L in water at 77°C for analogous disodium salts) while maintaining chromophore integrity.

Table 2: Milestones in Azo Dye Development

The synthesis pathway for this compound exemplifies modern diazo chemistry:

- Diazotization of 2-methoxy-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)aniline under acidic conditions.

- Coupling with 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonic acid.

- Neutralization with sodium hydroxide to form the disodium salt.

Properties

CAS No. |

25664-81-7 |

|---|---|

Molecular Formula |

C20H20N4Na2O11S3 |

Molecular Weight |

634.6 g/mol |

IUPAC Name |

disodium;4-[4-[[2-methoxy-5-methyl-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C20H22N4O11S3.2Na/c1-12-10-16(17(34-3)11-18(12)36(26,27)9-8-35-38(31,32)33)21-22-19-13(2)23-24(20(19)25)14-4-6-15(7-5-14)37(28,29)30;;/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |

InChI Key |

VMRASBDRVJTOLR-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)[O-])OC)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Diazotization and Azo Coupling

- Starting materials: An aromatic amine precursor (such as a substituted aniline derivative) is diazotized using sodium nitrite and an acid (e.g., hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt.

- Coupling partner: The diazonium salt is then coupled with a pyrazolone derivative (3-methyl-5-oxo-1H-pyrazol-1-yl substituted aromatic compound) under controlled pH conditions to form the azo linkage.

- Control parameters: Temperature, pH, and stoichiometry are critical to ensure high yield and purity of the azo intermediate.

Introduction of Sulfonyl and Sulfooxyethyl Groups

- Sulfonation: The aromatic ring is sulfonated using reagents such as chlorosulfonic acid or sulfur trioxide complexes to introduce the sulfonic acid group.

- Sulfooxyethylation: The sulfooxyethylsulfonyl substituent is introduced by reaction with ethylene sulfite or similar sulfoalkylating agents under basic conditions, often using sodium hydroxide as a catalyst to form the sulfooxyethyl ester.

- Methoxylation and methylation: The methoxy and methyl groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate, or can be present in the starting aromatic substrates.

Final Salt Formation

- The free sulfonic acid groups are neutralized with sodium hydroxide or sodium carbonate to yield the sodium salt form of the compound, improving its solubility and stability.

Purification

- The compound is purified by crystallization from aqueous or mixed solvents.

- Additional purification steps may include chromatography or recrystallization to remove impurities and unreacted starting materials.

Data Table: Summary of Preparation Steps and Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Diazotization | Sodium nitrite, HCl, 0–5 °C | Formation of diazonium salt | Low temperature critical |

| Azo coupling | Pyrazolone derivative, pH 6–8 | Form azo linkage | pH control crucial |

| Sulfonation | Chlorosulfonic acid or SO3 complexes | Introduce sulfonic acid group | Exothermic, controlled addition |

| Sulfooxyethylation | Ethylene sulfite, NaOH | Add sulfooxyethylsulfonyl group | Basic catalysis |

| Methylation (if needed) | Methyl iodide or dimethyl sulfate | Introduce methoxy/methyl groups | May be pre-introduced in substrates |

| Neutralization | NaOH or Na2CO3 | Form sodium salt | Enhances solubility |

| Purification | Crystallization, chromatography | Purify final product | Ensures high purity |

Research Findings and Source Variety

- The primary data for this compound’s preparation is derived from PubChem entries (CID 162961 and CID 108527) which provide chemical identifiers, synonyms, and structural information consistent with azo dye chemistry.

- ChemicalBook provides detailed physical properties and preparation raw materials, confirming the sulfonation and azo coupling steps as central to synthesis.

- The compound is related to Reactive Yellow 15 dye chemistry, where similar azo coupling and sulfonation are standard methods.

- No direct industrial synthesis protocols are publicly detailed, but typical azo dye synthetic routes apply, adapted for the complex substituents present.

Chemical Reactions Analysis

Key Functional Groups and Their Reactivity

The compound contains three critical functional groups:

-

Benzenesulfonic acid (SO₃⁻Na⁺)

-

Azo linkage (N=N)

-

Pyrazolone ring

Benzenesulfonic Acid Group (SO₃⁻Na⁺)

-

Acidic Behavior : The sulfonic acid group is strongly acidic (pKa ~1), fully dissociating in aqueous solution .

-

Nucleophilic Substitution : The SO₃⁻ group can act as a leaving group under specific conditions, enabling reactions like SN2 or elimination .

-

Desulfonation : At elevated temperatures (~200°C), benzenesulfonic acid derivatives undergo desulfonation to form phenol and sulfuric acid :

Azo Linkage (N=N)

-

Hydrolysis : Azo groups are susceptible to hydrolysis, particularly under acidic or basic conditions, yielding aromatic amines :

-

Electrophilic Attack : The azo group can act as a directing group in electrophilic aromatic substitution reactions .

Pyrazolone Ring

-

Cyclization Reactions : The pyrazolone ring (cyclic β-keto-enamine) can participate in cycloaddition or condensation reactions with aldehydes or ketones .

-

Redox Reactions : The ring may undergo oxidation/reduction, depending on substituents (e.g., methoxy, methyl groups) .

Stability and Degradation

-

Thermal Stability : The compound’s sulfonate and azo groups may degrade at high temperatures, with possible desulfonation or azo bond cleavage .

-

Hydrolytic Stability : In acidic/basic conditions, hydrolysis of the azo group or sulfonate esters (if present) could occur .

Comparative Analysis of Functional Group Reactivity

| Functional Group | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| Sulfonic Acid (SO₃⁻) | Nucleophilic substitution | High temperature, polar aprotic solvents | Formation of sulfonamides/esters |

| Desulfonation | ~200°C, aqueous conditions | Phenol + H₂SO₄ | |

| Azo Linkage (N=N) | Hydrolysis | Acidic/basic conditions | Aromatic amines |

| Pyrazolone Ring | Cycloaddition/Condensation | Aldehydes/ketones, mild conditions | Cross-linked products |

Spectroscopic and Structural Insights

-

IR Spectrum : The NIST WebBook provides IR data for benzenesulfonic acid sodium salt (C₆H₅NaO₃S), which includes characteristic peaks for sulfonate groups (S=O stretches ~1240 cm⁻¹) and aromatic rings .

-

Structural Complexity : The compound’s multiple sulfonate groups and azo linkages create a highly polarized structure, potentially influencing reactivity in polar solvents .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , and it has a molecular weight of approximately 590.604 g/mol. The structure features multiple functional groups that contribute to its reactivity and potential applications in various chemical processes .

Pharmaceutical Applications

The compound's unique structure suggests potential use in pharmaceutical formulations. Its azo group may impart specific biological activities, making it a candidate for drug development. Research into its interactions with biological systems could lead to the identification of novel therapeutic agents, particularly in targeting specific receptors or pathways.

Dyes and Pigments

Due to its azo structure, this compound can be explored for applications in dyes and pigments. Azo compounds are widely used in the textile industry for dyeing fabrics due to their vibrant colors and stability. The sulfonic acid group enhances solubility in water, making it suitable for aqueous dyeing processes .

Environmental Applications

The sulfonic acid moiety can also facilitate the use of this compound in environmental applications, particularly in wastewater treatment. Sulfonated compounds are known for their ability to bind heavy metals and organic pollutants, suggesting that this compound could be developed as an adsorbent or flocculant in water purification processes .

Analytical Chemistry

In analytical chemistry, the compound may serve as a reagent or indicator due to its colorimetric properties. Its ability to form complexes with various ions could be exploited in analytical methods for detecting metal ions or other analytes in complex matrices .

Material Science

The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research into its use as an additive or modifier in plastics and coatings is warranted, given the growing demand for advanced materials with tailored properties.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the applications of similar sulfonated azo compounds:

Mechanism of Action

The mechanism of action of p-4,5-Dihydro-4-2-methoxy-5-methyl-4-2-(sulphooxy)ethylsulphonylphenylazo-3-methyl-5-oxo-1H-Pyrazol-1-ylbenzenesulphonic acid (sodium salt) (1:x) involves its interaction with specific molecular targets and pathways. The compound’s sulphooxy and sulphonyl groups enable it to form strong interactions with enzymes and proteins, potentially inhibiting their activities. The azo group may also play a role in its biological effects by undergoing reduction to form active amines that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

- p-4,5-Dihydro-4-2-methoxy-5-methyl-4-2-(sulphooxy)ethylsulphonylphenylazo-3-methyl-5-oxo-1H-Pyrazol-1-ylbenzenesulphonic acid (potassium salt)

- p-4,5-Dihydro-4-2-methoxy-5-methyl-4-2-(sulphooxy)ethylsulphonylphenylazo-3-methyl-5-oxo-1H-Pyrazol-1-ylbenzenesulphonic acid (disodium salt)

Uniqueness

The uniqueness of p-4,5-Dihydro-4-2-methoxy-5-methyl-4-2-(sulphooxy)ethylsulphonylphenylazo-3-methyl-5-oxo-1H-Pyrazol-1-ylbenzenesulphonic acid (sodium salt) (1:x) lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its potassium and disodium counterparts.

Biological Activity

Benzenesulfonic acid, 4-(4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt is a complex organic compound that exhibits a variety of biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, supported by relevant research findings.

The synthesis of this compound typically involves multiple steps:

- Formation of the Azo Compound : Diazotization of an aromatic amine followed by coupling with an aromatic compound.

- Introduction of the Sulfonic Acid Group : Sulfonation of the aromatic ring using sulfuric acid or oleum.

- Formation of the Pyrazolone Ring : Cyclization with a hydrazine derivative and a β-keto ester.

- Final Assembly : Coupling the azo compound with the pyrazolone derivative under controlled conditions .

The unique structure combines sulfonic acid, azo linkage, and pyrazolone ring, which contributes to its distinct chemical properties.

Antimicrobial Properties

Research indicates that compounds similar to benzenesulfonic acid derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) of these compounds has been compared favorably against conventional antibiotics such as ciprofloxacin and ketoconazole .

| Compound Type | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Benzenesulfonic Acid Derivative | 32 | Ciprofloxacin |

| Pyrazole Derivative | 16 | Ketoconazole |

Anti-inflammatory Activity

The anti-inflammatory potential of benzenesulfonic acid derivatives has also been explored. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines in cell cultures. This suggests a mechanism that may be beneficial in treating inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that certain derivatives can induce apoptosis in cancer cells. The compound's ability to disrupt cellular processes makes it a candidate for further investigation in cancer therapy .

Study on Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of a related benzenesulfonic acid derivative against E. coli and Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity with an MIC of 32 µg/mL against E. coli and 16 µg/mL against Staphylococcus aureus .

Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory mechanisms of benzenesulfonic acid derivatives in macrophage models. The findings revealed that these compounds significantly inhibited the NF-kB signaling pathway, leading to decreased expression of inflammatory markers such as TNF-alpha and IL-6 .

Applications in Research and Industry

Benzenesulfonic acid derivatives are utilized across various fields:

- Chemistry : As reagents in organic synthesis and analytical chemistry.

- Biology : Employed in biochemical assays and microscopy staining.

- Medicine : Investigated for therapeutic properties including anti-inflammatory and antimicrobial effects.

- Industry : Used in dye manufacturing and as intermediates in chemical production .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves diazo coupling and sulfonation steps. Key steps include:

- Diazo coupling : Reacting a pyrazole precursor with a diazonium salt derived from 2-methoxy-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)aniline under acidic conditions (pH 4–5) at 0–5°C .

- Sulfonation : Introducing sulfonate groups via sulfuric acid treatment at elevated temperatures (80–100°C) to enhance water solubility .

Critical factors : - Precise pH control during diazo coupling prevents side reactions (e.g., premature azo bond cleavage).

- Temperature moderation during sulfonation avoids decomposition of sensitive pyrazole and azo moieties.

- Yields typically range from 60–75% but can drop significantly with trace moisture contamination.

Basic: Which spectroscopic and analytical methods are most effective for structural characterization?

- NMR Spectroscopy :

- and NMR confirm aromatic protons, pyrazole ring protons (~δ 6.5–7.5 ppm), and sulfonate group integration .

- NMR identifies azo (–N=N–) linkages (δ 350–400 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M–Na] ion at m/z 777.2) .

- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and S (±0.3% tolerance) .

- UV-Vis Spectroscopy : Detects π→π* transitions in azo groups (λmax ~450–500 nm) and monitors photostability .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. non-toxicity)?

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HepG2) or exposure times (24h vs. 48h) .

- Purity : Trace impurities (e.g., unreacted diazonium salts) may skew results. Validate purity via HPLC (>98%) and test batches with/without recrystallization .

- Solubility : Aggregation in aqueous buffers reduces bioavailability. Use DMSO stock solutions (<0.1% final concentration) and confirm solubility via dynamic light scattering .

Advanced: What experimental designs are optimal for studying its redox behavior and stability under physiological conditions?

- Cyclic Voltammetry (CV) : Measure redox potentials of azo (–N=N–) and sulfonate groups in phosphate buffer (pH 7.4) at 37°C. Azo groups typically show reduction peaks at −0.5 to −0.7 V vs. Ag/AgCl .

- Accelerated Stability Testing :

- Thermal : Incubate at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC.

- Photolytic : Expose to UV light (λ=365 nm) and track absorbance changes .

- Radical Scavenging Assays : Use EPR spectroscopy with DMPO spin traps to assess interactions with superoxide (O) or nitric oxide (NO) radicals .

Basic: How do sulfonate groups influence solubility and aggregation in aqueous systems?

- Solubility : The sodium sulfonate groups (–SONa) confer high water solubility (>50 mg/mL at 25°C) via hydrophilic interactions .

- Aggregation : At high concentrations (>10 mM), hydrophobic aromatic and azo regions drive micelle formation. Characterize via:

- Critical Micelle Concentration (CMC) : Measure surface tension vs. concentration .

- Dynamic Light Scattering (DLS) : Detect particle sizes >100 nm .

Advanced: What strategies mitigate azo bond cleavage during in vitro pharmacological studies?

- pH Control : Maintain neutral pH (7.0–7.4) to prevent acid-catalyzed cleavage. Avoid alkaline conditions (>pH 8), which destabilize the pyrazole ring .

- Antioxidants : Add 1 mM ascorbic acid to cell media to inhibit enzymatic reduction of azo bonds by azoreductases .

- Encapsulation : Use liposomes or PEGylated nanoparticles to shield the compound from reductases .

Advanced: How can computational methods predict interactions with biological targets (e.g., enzymes or DNA)?

- Molecular Docking : Use AutoDock Vina to model binding to human serum albumin (PDB ID: 1AO6) or DNA G-quadruplexes. Key interactions:

- Sulfonate groups with lysine/arginine residues.

- Azo groups with π-stacking in hydrophobic pockets .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Models : Corrate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity data from PubChem .

Basic: What are the key differences between this compound and simpler benzenesulfonate analogs?

| Feature | This Compound | Simpler Analogs (e.g., Sodium Benzenesulfonate) |

|---|---|---|

| Structure | Azo, pyrazole, and multiple sulfonate groups | Single sulfonate group |

| Solubility | Higher due to multiple –SO groups | Moderate (~10 mg/mL) |

| Applications | Dyes, drug delivery, radical scavenging | Surfactants, ion-exchange resins |

| Reactivity | Redox-active azo bonds | Limited to acid-base reactions |

Advanced: How to analyze conflicting data on its radical-trapping efficiency in different solvents?

- Solvent Polarity : Compare EPR signals in polar (water) vs. nonpolar (toluene) solvents. Azo groups exhibit higher radical affinity in polar media due to stabilization of charge-transfer intermediates .

- Competitive Assays : Co-incubate with known radical traps (e.g., TEMPO) to quantify relative efficiency .

- pH-Dependent Activity : Test in buffered solutions (pH 2–12); sulfonate groups may protonate at low pH, reducing electron-withdrawing effects .

Basic: What safety precautions are critical when handling this compound in the lab?

- Toxicity : Potential irritant to eyes/skin. Use PPE (gloves, goggles) and work in a fume hood .

- Waste Disposal : Collect in sealed containers for incineration due to sulfonate and azo groups .

- Stability : Store at −20°C in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.